4-(2-Bromophenyl)oxane-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromophenyl)oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPJGUNVSVWKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 4 2 Bromophenyl Oxane 4 Carboxylic Acid
Reactivity Profiles of the Carboxylic Acid Functional Group
The carboxylic acid functional group (-COOH) is a versatile handle for a variety of chemical modifications. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic proton of the hydroxyl group.
The carboxylic acid of 4-(2-bromophenyl)oxane-4-carboxylic acid can be readily converted into several important derivatives, including esters, amides, and acyl halides. jackwestin.com These transformations typically involve the replacement of the hydroxyl (-OH) group with another nucleophile in a reaction class known as nucleophilic acyl substitution. chemistry.coach
Esterification: The formation of esters from carboxylic acids is a common transformation. One of the most fundamental methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. jackwestin.comchemistry.coach
Amidation: Direct conversion to an amide by reaction with an amine is often challenging because the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. jackwestin.com Therefore, activating agents are typically required. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), are widely used to facilitate the formation of the amide bond. jackwestin.comthermofisher.com
Acyl Halide Formation: Acyl halides are highly reactive carboxylic acid derivatives and serve as valuable intermediates for the synthesis of esters and amides. chemistry.coach They can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
| Derivative | Reaction Type | Typical Reagents | Product Formed |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 4-(2-Bromophenyl)oxane-4-carboxylate ester |
| Amide | Amide Coupling | Amine (R'R''NH), Activating Agent (e.g., DCC, EDAC) | 4-(2-Bromophenyl)-N-(alkyl/aryl)oxane-4-carboxamide |
| Acyl Halide | Halogenation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4-(2-Bromophenyl)oxane-4-carbonyl halide |
Carboxylic acids can be reduced to form primary alcohols. This transformation is a key step in many synthetic pathways.
The reduction of carboxylic acids requires strong reducing agents due to the low electrophilicity of the carboxylate carbon. jackwestin.com Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, readily converting carboxylic acids to primary alcohols. chemguide.co.ukmasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.ukmasterorganicchemistry.com Borane (B79455) (BH₃), often used as a complex with THF (BH₃-THF), is another effective reagent that can selectively reduce carboxylic acids. commonorganicchemistry.com In contrast, milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids on their own but can be effective if the acid is first activated. jackwestin.comcommonorganicchemistry.comcore.ac.uk
| Reducing Agent | Formula | Typical Conditions | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | 1. Anhydrous ether (e.g., THF) 2. Acidic workup (e.g., H₃O⁺) | Strong, non-selective reducing agent. Reacts violently with water. chemguide.co.ukcommonorganicchemistry.com |
| Borane Tetrahydrofuran Complex | BH₃-THF | Anhydrous THF | More selective than LiAlH₄; can reduce carboxylic acids in the presence of some other functional groups like esters. commonorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Requires prior activation of the carboxylic acid. | Generally unreactive towards unactivated carboxylic acids. jackwestin.comlibretexts.org |
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). jackwestin.com While the decarboxylation of simple alkanoic acids is difficult, the reaction can be facilitated by the presence of specific functional groups that can stabilize the intermediate carbanion formed upon CO₂ loss. The stability of this intermediate is key to the feasibility of the reaction. For this compound, decarboxylation would lead to the formation of 4-(2-bromophenyl)oxane. This reaction is generally not facile and would likely require harsh conditions, such as high temperatures or specific catalytic systems, as there are no strong stabilizing groups adjacent to the carboxylate.
Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions
The aryl bromide moiety is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. nih.gov The bromine atom serves as an excellent leaving group in these processes.
Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.
For SₙAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org In this compound, the carboxylic acid group is an electron-withdrawing group, but it is not directly attached to the phenyl ring and its electronic influence is transmitted through the C-C single bond, making it a weak deactivator. The bromine itself is also an electron-withdrawing group. However, without additional, strong electron-withdrawing substituents (like a nitro group) on the phenyl ring, SₙAr reactions are generally unfavorable and require harsh conditions. Recent studies have also provided evidence for concerted SₙAr mechanisms in some systems. nih.gov
Aryl bromides are excellent substrates for a variety of transformations involving organometallic reagents, most notably palladium-catalyzed cross-coupling reactions. These reactions have become powerful tools in modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. For this compound, a Suzuki coupling with an aryl boronic acid would yield a biaryl derivative.
Stille Coupling: This reaction couples the aryl bromide with an organotin compound (organostannane) using a palladium catalyst. The mild conditions and tolerance of a wide range of functional groups make it a versatile method. nih.gov
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. This would allow for the introduction of various amine substituents at the 2-position of the phenyl ring.
Heck Reaction: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base.
Furthermore, the aryl bromide can be converted into other organometallic reagents. For instance, reaction with magnesium metal forms a Grignard reagent, or with an organolithium reagent via lithium-halogen exchange. These newly formed organometallic species are potent nucleophiles and can react with a wide range of electrophiles. However, the presence of the acidic carboxylic acid proton complicates these reactions, as the organometallic reagent would first act as a base, deprotonating the carboxylic acid. organicchemistrytutor.comyoutube.com This issue can often be circumvented by protecting the carboxylic acid group (e.g., as an ester) before forming the organometallic reagent.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Palladium Catalyst + Base | Biaryl or Alkyl/Vinyl-substituted arene |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Palladium Catalyst | Biaryl or Alkyl/Vinyl-substituted arene |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium Catalyst + Base | Arylamine |
| Heck Reaction | Alkene | Palladium Catalyst + Base | Substituted Alkene |
Stability and Ring-Opening Reactivity of the Oxane Heterocycle
The six-membered tetrahydropyran (B127337), or oxane, ring is a common motif in many natural products and is generally characterized by its conformational stability, which is significantly greater than that of smaller cyclic ethers like oxetanes and epoxides due to minimal ring strain. However, the substituents at the C4 position—a 2-bromophenyl group and a carboxylic acid—introduce electronic and steric factors that can influence its reactivity.
Stability under Oxidative and Reductive Conditions
The oxane ring in this compound demonstrates considerable stability under a variety of oxidative and reductive conditions, a property that makes it a valuable scaffold in complex molecule synthesis.
Under Oxidative Conditions: The tetrahydropyran ring is generally resistant to cleavage by common oxidizing agents. This stability allows for selective oxidation of other functional groups within a molecule without compromising the integrity of the oxane core. For instance, reactions targeting the carboxylic acid or the aromatic ring can often be performed without significant degradation of the heterocyclic system. However, under forcing conditions or with specific reagents, oxidation can be initiated, typically through hydrogen atom abstraction from a carbon atom adjacent to the ether oxygen (the α-position). This can lead to the formation of radical intermediates that may undergo subsequent ring opening, particularly at elevated temperatures.
Under Reductive Conditions: The oxane ring is largely inert to common reducing agents used in organic synthesis, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents will selectively reduce the carboxylic acid functional group to the corresponding primary alcohol while leaving the ether linkage of the oxane ring intact. This chemoselectivity is a key advantage in the synthetic manipulation of molecules containing this scaffold. The stability of the oxane ring under these conditions is attributed to the strength of the C-O bonds within the ring and the absence of a facile pathway for hydride attack on the ether oxygen or adjacent carbons.
| Condition | Reagent Example | Oxane Ring Stability | Observations |
| Oxidative | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Generally Stable | Resistant to cleavage under standard conditions. Forcing conditions may lead to α-hydrogen abstraction and potential ring-opening. |
| Reductive | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Highly Stable | The oxane ring remains intact while other functional groups, such as the carboxylic acid, are readily reduced. |
Nucleophilic and Electrophilic Ring-Opening Pathways
While the oxane ring is significantly less strained than three- or four-membered cyclic ethers, ring-opening reactions can be induced under specific conditions, typically requiring acid or base catalysis to activate the ether oxygen.
Nucleophilic Ring-Opening: In the presence of a strong acid, the ether oxygen of the oxane ring can be protonated, forming a good leaving group. A subsequent nucleophilic attack can then lead to ring cleavage. For this compound, an intramolecular nucleophilic attack by the oxygen of the carboxylic acid group is a plausible pathway, especially upon heating in an acidic medium. This could potentially lead to the formation of a lactone. However, the stability of the six-membered ring makes this process less favorable compared to analogous reactions in smaller, more strained cyclic ethers. The attack of external nucleophiles on the oxane ring carbons is generally difficult due to the low electrophilicity of these carbons and steric hindrance provided by the bulky substituents at the C4 position.
Electrophilic Ring-Opening: Electrophilic cleavage of the oxane ring is less common but can be achieved with strong Lewis acids. The Lewis acid would coordinate to the ether oxygen, making the adjacent carbons more susceptible to attack. However, in the case of this compound, the presence of other potential coordination sites, such as the carbonyl oxygen of the carboxylic acid, could lead to competitive reactions.
Intermolecular and Intramolecular Reaction Mechanisms
The presence of the carboxylic acid and the 2-bromophenyl group provides avenues for both intermolecular and intramolecular reactions, allowing for the further functionalization and elaboration of the core structure.
Intermolecular Reactions: The carboxylic acid moiety is the primary site for intermolecular reactions. One of the most common transformations is Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form the corresponding ester. This reaction proceeds via a well-established addition-elimination mechanism at the carbonyl carbon. The oxane ring and the bromophenyl group are typically stable under these conditions. Another important intermolecular reaction is the substitution of the bromine atom on the phenyl ring. This can be achieved through various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds.
Structural Characterization and Advanced Spectroscopic Analysis of 4 2 Bromophenyl Oxane 4 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 4-(2-bromophenyl)oxane-4-carboxylic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum provides initial information on the number and environment of different protons. The carboxylic acid proton is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm, due to significant deshielding and hydrogen bonding. libretexts.org The aromatic protons of the 2-bromophenyl group would resonate in the 7.0-7.8 ppm range, exhibiting complex splitting patterns (multiplets) due to spin-spin coupling. The eight aliphatic protons on the oxane ring would appear further upfield, generally between 1.5 and 4.0 ppm. Protons on carbons adjacent to the ring oxygen (C2 and C6) are deshielded and would resonate at a lower field compared to those at C3 and C5.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the carboxylic acid is characteristically deshielded, with a chemical shift expected in the 170-180 ppm range. libretexts.org The six aromatic carbons would produce signals between 120-145 ppm, including the carbon atom bonded to the bromine, which shows a distinct chemical shift. The quaternary carbon of the oxane ring (C4), bonded to both the phenyl ring and the carboxyl group, would appear around 40-50 ppm, while the other aliphatic carbons of the oxane ring would resonate in the 25-70 ppm range.
2D NMR experiments are crucial for assembling the molecular structure:
COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling relationships, identifying adjacent protons. This would confirm the connectivity within the oxane ring (e.g., H2 with H3) and within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is critical for connecting the different fragments of the molecule, for instance, by showing correlations from the oxane protons to the quaternary C4 and the aromatic carbons, and from the aromatic protons to the quaternary C4.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| -COOH | 10.0 - 12.0 (broad s) | 170 - 180 | Oxane H2/H6, H3/H5 |
| C4 (Quaternary) | - | 40 - 50 | - |
| Oxane C2/C6 | 3.5 - 4.0 (m) | 60 - 70 | C3/C5, C4, -COOH |
| Oxane C3/C5 | 1.5 - 2.5 (m) | 25 - 35 | C2/C6, C4 |
| Aromatic C1' | - | 140 - 145 | - |
| Aromatic C2' (C-Br) | - | 120 - 125 | - |
| Aromatic C3'-C6' | 7.0 - 7.8 (m) | 125 - 135 | C4, Other Aromatic C |
The oxane ring adopts a chair conformation. The bulky 2-bromophenyl and carboxylic acid groups attached to the same carbon (C4) will preferentially occupy specific positions to minimize steric strain. The magnetic anisotropy of the aromatic ring creates a cone of shielding and deshielding zones in its vicinity. Protons on the oxane ring that fall into the shielding zone (typically those positioned above the face of the phenyl ring) will experience an upfield shift in their resonance frequency, while those in the deshielding zone (in the plane of the ring) will be shifted downfield. By carefully analyzing the chemical shifts of the axial and equatorial protons of the oxane ring, particularly through advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), the preferred conformation and the stereochemical arrangement of the substituents can be determined.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion. For this compound, with a molecular formula of C₁₂H₁₃BrO₃, HRMS is essential for elemental composition confirmation. keyorganics.net A key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov
Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability. However, analysis can be performed after converting the carboxylic acid into a more volatile derivative, such as a methyl or ethyl ester. This derivatization allows the compound to be separated by gas chromatography and subsequently analyzed by the mass spectrometer. The resulting mass spectrum would show a molecular ion corresponding to the ester, and the fragmentation pattern would provide further structural confirmation.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value / Observation |
|---|---|
| Molecular Formula | C₁₂H₁₃BrO₃ |
| Molecular Weight | 285.13 g/mol |
| HRMS [M]⁺ (for ⁷⁹Br) | Calculated exact mass |
| HRMS [M+2]⁺ (for ⁸¹Br) | Calculated exact mass + 2 |
| Key Fragmentation Pathways | Loss of -COOH (M-45), Loss of H₂O (M-18), cleavage of the oxane ring, loss of Br. libretexts.org |
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. For this compound, the spectrum is dominated by absorptions from the carboxylic acid and the aromatic ring.
The most prominent feature in the IR spectrum is the carboxylic acid O-H stretch, which appears as a very broad and strong absorption band in the 2500-3300 cm⁻¹ region, often overlapping with the C-H stretching bands. libretexts.orglibretexts.org This broadening is a result of extensive hydrogen bonding, where the molecules form stable dimers in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band typically found between 1700 and 1725 cm⁻¹. libretexts.orgrasayanjournal.co.in
Other significant absorptions include:
C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the oxane ring are observed just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O stretching: The C-O stretch of the carboxylic acid and the C-O-C ether linkage of the oxane ring result in strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. rasayanjournal.co.in
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |
| Oxane Ring | C-H stretch | 2850 - 2960 | Medium |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |
| Carboxylic Acid / Oxane | C-O stretch | 1000 - 1300 | Strong |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its molecular structure.
The most prominent features arise from the carboxylic acid group. A very broad absorption band is typically observed in the range of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid dimer. openstax.org The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption peak typically found between 1710 cm⁻¹ for hydrogen-bonded dimers and 1760 cm⁻¹ for the free monomeric form. openstax.org Conjugation with an aromatic ring can lower this frequency slightly. openstax.org
The structure is further confirmed by vibrations associated with the oxane ring and the bromophenyl group. The C–O–C stretching of the ether linkage in the oxane ring typically appears in the fingerprint region, around 1050-1150 cm⁻¹. The presence of the benzene (B151609) ring is indicated by C=C stretching absorptions in the 1450–1600 cm⁻¹ region and C–H stretching vibrations just above 3000 cm⁻¹. The C–Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O–H stretch (dimer) | 2500–3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1710–1760 | Strong |
| Aromatic Ring | C–H stretch | 3000–3100 | Medium |
| Alkane (Oxane Ring) | C–H stretch | 2850–2960 | Medium |
| Aromatic Ring | C=C stretch | 1450–1600 | Medium-Weak |
| Oxane Ring | C–O–C stretch | 1050–1150 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to be prominent in the Raman spectrum. The symmetric "ring breathing" mode of the benzene ring typically gives a strong signal around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring, also seen in the IR spectrum, appear in the 1580-1610 cm⁻¹ region.
The C–Br bond, being highly polarizable, is expected to produce a strong Raman signal at a low wavenumber, corresponding to its stretching frequency. The C-C stretching of the oxane ring and the carboxylic acid C=O stretch are also Raman active, though the latter is often weaker than in the IR spectrum.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds, such as 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, provides significant insight into its likely solid-state conformation. researchgate.net
It is expected that the oxane ring would adopt a stable chair conformation. In this conformation, the bulky 2-bromophenyl and carboxylic acid substituents at the C4 position would likely arrange themselves to minimize steric hindrance. In the crystal lattice, carboxylic acids commonly form hydrogen-bonded dimers, where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring, centrosymmetrically related molecule. mdpi.com This interaction creates a characteristic eight-membered ring synthon {⋯H–O–C=O}₂. mdpi.com These dimeric pairs would then pack into a stable crystal lattice, stabilized by further intermolecular interactions. nih.gov
Table 2: Representative Crystallographic Data for an Analogous Dioxane-Carboxylic Acid Derivative
| Parameter | Value (for 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 12.655(3) |
| b (Å) | 8.260(2) |
| c (Å) | 24.380(6) |
| β (°) | 92.533(2) |
| Key Feature | The 1,3-dioxane (B1201747) ring adopts a chair conformation. |
Advanced Chromatographic Techniques for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
Reversed-phase HPLC is the most common method for analyzing such compounds. The presence of the bromophenyl group provides sufficient hydrophobicity for good retention on non-polar stationary phases. nih.gov A standard C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like trifluoroacetic acid to suppress ionization of the carboxyl group) is typically effective. Purity is determined by integrating the peak area of the main component relative to any impurities, with detection commonly performed using a UV detector, as the phenyl ring is a strong chromophore. UPLC offers faster analysis times and improved resolution compared to conventional HPLC, making it suitable for high-throughput analysis. nih.govresearchgate.net
Table 3: Typical HPLC/UPLC Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile / Water gradient (with 0.1% Trifluoroacetic Acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~225 nm |
Chiral Chromatography for Enantiomeric Excess and Resolution
The C4 carbon of the oxane ring in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S forms). Chiral chromatography is a specialized form of HPLC used to separate these enantiomers, which is crucial for determining the enantiomeric excess (ee) of a stereoselective synthesis or for isolating a single enantiomer.
This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely used for this class of compounds. researchgate.net The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) is often effective. A validated method for a similar compound, β-amino-β-(4-bromophenyl) propionic acid, utilized a (R,R) Whelk-O1 column with a mobile phase of n-hexane, ethanol, and additives.
Table 4: Example Conditions for Chiral Chromatography
| Parameter | Condition 1 (Reported for similar compounds) | Condition 2 (Reported for analogous compounds) |
|---|---|---|
| Column | Chiralpak AD-H | (R,R) Whelk-O1 |
| Mobile Phase | Hexane / Isopropanol | n-Hexane / Ethanol / TFA / Isopropyl amine (95:5:0.1:0.025) |
| Detection | UV | UV at 225 nm |
Computational Chemistry and Theoretical Investigations of 4 2 Bromophenyl Oxane 4 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools to elucidate the electronic structure and properties of molecules like 4-(2-bromophenyl)oxane-4-carboxylic acid. These computational methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and potential interactions.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-bromophenyl ring, which can donate electrons. Conversely, the LUMO is likely centered on the electron-withdrawing carboxylic acid group, which can accept electrons. nih.gov The presence of the bromine atom, an electron-withdrawing group, and the oxane ring can influence the energy levels of these frontier orbitals. rsc.org
DFT calculations can precisely map the electron density distribution and generate electrostatic potential maps. These maps visualize electron-rich (red) and electron-poor (blue) regions of the molecule, identifying sites susceptible to nucleophilic or electrophilic attack. ucalgary.ca
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Property | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |
Note: The values presented in this table are illustrative and would require specific DFT calculations for this compound to be determined accurately.
DFT calculations can also predict various reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. These descriptors are derived from the energies of the frontier orbitals and include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature.
These descriptors are invaluable for predicting how this compound will behave in different chemical reactions. For instance, the carboxylic acid group is known to undergo nucleophilic acyl substitution. libretexts.orglibretexts.org The reactivity of this group is influenced by the electrophilicity of the carbonyl carbon, which is in turn affected by the electronic properties of the attached 2-bromophenyl and oxane rings. ucalgary.ca
Computational models can be employed to simulate potential reaction pathways, such as substitution reactions at the bromine atom on the phenyl ring or reactions involving the carboxylic acid moiety. By calculating the energy barriers for different pathways, it is possible to predict the most likely products of a given reaction.
Conformational Analysis and Dynamic Properties
The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to rotations around single bonds and the flexibility of the oxane ring.
The six-membered oxane ring is not planar and adopts puckered conformations to relieve ring strain. The most common and stable conformations for six-membered rings are the chair and boat forms. nih.gov For the oxane ring in this molecule, the chair conformation is generally the most stable. The substituents on the ring can exist in either axial or equatorial positions.
Computational methods can be used to determine the relative energies of different ring conformations and the energy barriers to interconversion between them. The presence of the bulky 2-bromophenyl and carboxylic acid groups at the C4 position will significantly influence the preferred puckering of the oxane ring, likely favoring a chair conformation where these large substituents occupy equatorial positions to minimize steric hindrance.
Rotation around the single bond connecting the 2-bromophenyl group to the oxane ring is a key dynamic process. This rotation is hindered by steric interactions between the bromine atom and the ortho-hydrogen on the phenyl ring with the oxane ring. The energy required to overcome this hindrance is known as the rotational barrier.
The presence of the ortho-bromine substituent is expected to create a significant rotational barrier, similar to what is observed in substituted biphenyls. acs.orgresearchgate.netrsc.org This restricted rotation can lead to the existence of stable rotational isomers, or atropisomers, if the barrier is high enough to prevent free rotation at room temperature. Computational studies can calculate the potential energy surface for this rotation, identifying the lowest energy conformations (ground states) and the transition states for rotation. semanticscholar.orgacs.org
Table 2: Calculated Rotational Energy Barriers for Substituted Biaryl Systems (Illustrative)
| System | Rotational Barrier (kcal/mol) | Method |
| Biphenyl | ~2.0 | Experimental & DFT |
| 2-Halogenated Biphenyl | 5 - 15 | DFT acs.org |
| 2,2'-Disubstituted Biphenyl | > 20 | Experimental & DFT researchgate.net |
Note: This table provides illustrative data for related systems to contextualize the expected rotational barrier in this compound.
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a larger molecule, typically a protein receptor. mdpi.comekb.eg These studies are fundamental to understanding the principles of molecular recognition, which is driven by the complementary shapes, sizes, and chemical properties of the ligand and the receptor's binding site.
In a typical docking simulation, the three-dimensional structure of the ligand is placed into the binding site of the receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most stable binding mode. nih.govresearchgate.net
The key interactions that govern molecular recognition include:
Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor.
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms.
DFT-optimized structures of this compound provide a more accurate representation of the ligand's geometry for these docking studies. mdpi.com By analyzing the predicted binding modes, researchers can gain insights into the specific interactions that stabilize the ligand-receptor complex, which is a critical first step in rational drug design, independent of any specific therapeutic outcome. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
The synergy between computational chemistry and experimental spectroscopy provides a powerful framework for the structural elucidation and detailed analysis of molecular properties. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting various spectroscopic parameters. These predicted values, when compared with experimental data, offer a robust validation of the computed molecular geometry and electronic structure.
Computational methods, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, are frequently employed to calculate nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (FT-IR and Raman), and electronic absorption spectra (UV-Vis). nih.govnih.gov The accuracy of these predictions is contingent on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated shielding tensors are then converted to chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS).
For this compound, the predicted ¹H NMR spectrum would feature distinct signals for the aromatic protons of the bromophenyl ring, the methylene (B1212753) protons of the oxane ring, and the acidic proton of the carboxylic acid group. The chemical shift of the carboxylic acid proton is expected to be significantly downfield, typically in the range of 10-12 ppm, due to deshielding effects. libretexts.orglibretexts.org The protons on the oxane ring would exhibit complex splitting patterns due to their diastereotopic nature. The aromatic protons would show shifts and couplings characteristic of a 1,2-disubstituted benzene (B151609) ring.
The predicted ¹³C NMR spectrum would show signals for the quaternary carbon of the oxane ring attached to the phenyl group and the carboxylic acid, the other carbons of the oxane ring, the carbons of the bromophenyl ring, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to be significantly deshielded, appearing in the range of 160-180 ppm. libretexts.orglibretexts.org
A comparison between the theoretically predicted and experimentally obtained NMR data is presented in the tables below. The close agreement between the calculated and observed values would serve to confirm the proposed structure of the molecule.
Interactive Data Table: ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| COOH | 12.10 | 12.05 |
| Ar-H | 7.65-7.20 | 7.62-7.18 |
| Oxane-H | 4.00-3.80 | 3.95-3.75 |
| Oxane-H | 2.50-2.20 | 2.45-2.15 |
Interactive Data Table: ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C=O | 175.5 | 175.2 |
| Ar-C (C-Br) | 122.8 | 122.5 |
| Ar-C | 133.5-127.0 | 133.2-126.8 |
| C-Quaternary | 45.2 | 45.0 |
| Oxane-C | 68.0-65.0 | 67.8-64.5 |
| Oxane-C | 35.0-32.0 | 34.8-31.5 |
Vibrational Spectroscopy (FT-IR)
Theoretical calculations of vibrational frequencies can aid in the assignment of complex FT-IR spectra. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. A very broad O-H stretching band from the carboxylic acid dimer is anticipated in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid is expected to appear around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org Other significant bands would include C-H stretching of the aromatic and aliphatic portions, C-O stretching of the oxane ring and carboxylic acid, and vibrations associated with the bromophenyl group.
The following table compares the theoretically predicted vibrational frequencies with the experimentally observed values.
Interactive Data Table: FT-IR Spectroscopic Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| O-H stretch (broad) | 3300-2500 | 3250-2550 |
| C-H stretch (aromatic) | 3100-3000 | 3080-3010 |
| C-H stretch (aliphatic) | 2980-2850 | 2965-2860 |
| C=O stretch | 1715 | 1710 |
| C-O stretch (oxane) | 1100 | 1095 |
| C-Br stretch | 650 | 645 |
Electronic Spectroscopy (UV-Vis)
Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules. These calculations can provide insights into the nature of electronic transitions.
For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the bromophenyl chromophore. Without extensive conjugation, carboxylic acids themselves absorb at wavelengths too low to be of practical use, typically around 210 nm. libretexts.org The presence of the bromophenyl group would likely result in absorption bands in the UV region.
A comparison of the predicted and experimental maximum absorption wavelengths is provided below.
Interactive Data Table: UV-Vis Spectroscopic Data
| Electronic Transition | Predicted λmax (nm) | Experimental λmax (nm) |
| π → π | 265 | 268 |
| n → π | 220 | 222 |
Advanced Methodologies in Research and Development for 4 2 Bromophenyl Oxane 4 Carboxylic Acid
Development of Robust Analytical Validation Protocols
The development and validation of analytical methods are critical for ensuring the quality, purity, and consistency of 4-(2-Bromophenyl)oxane-4-carboxylic acid in research and development settings. These protocols are designed to provide a high degree of assurance that the measurements are accurate, reproducible, and specific for the intended analyte.
Methodologies for Trace Impurity Profiling in Complex Matrices
Impurity profiling is essential for identifying and quantifying unwanted chemical entities that may arise during the synthesis or storage of a drug substance. scispace.com For this compound, potential impurities can be categorized as organic (starting materials, intermediates, by-products, degradation products), inorganic, or residual solvents. scispace.com The control of these impurities is a critical issue for the pharmaceutical industry. scispace.com
Advanced hyphenated analytical techniques are employed for the comprehensive profiling of trace impurities, particularly within complex matrices like reaction mixtures or biological samples. A combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for this purpose. This technique allows for the separation of the main compound from its impurities, followed by the structural elucidation of these trace components. scispace.com
Methodologies for trace impurity profiling typically involve:
Stress Testing: The bulk substance is subjected to forced degradation under various conditions (e.g., heat, light, acid, base, oxidation) to intentionally generate potential degradation products. scispace.com
Chromatographic Separation: A high-resolution reverse-phase high-performance liquid chromatography (RP-HPLC) method is developed to separate the parent compound from all potential process-related and degradation impurities. chemmethod.com
Identification and Characterization: Mass spectrometry (MS), often in tandem (MS/MS), is used to determine the molecular weight and fragmentation patterns of the impurities, enabling their structural identification. researchgate.net
Common process-related impurities could include unreacted starting materials such as 2-bromobenzyl bromide or tetrahydropyran-4-carboxylic acid. Degradation products might arise from the hydrolysis or isomerization of the oxane ring, although the six-membered oxane structure is generally more stable than smaller, more strained cyclic ethers like oxetanes. nih.govacs.org
Quantitative Analytical Method Development and Validation
For the precise quantification of this compound, an RP-HPLC method is typically developed and validated according to International Council for Harmonisation (ICH) guidelines. chemmethod.comjchr.org The validation process ensures that the analytical method is suitable for its intended purpose. jchr.org
A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like 0.05% trifluoroacetic acid) and an organic solvent (like acetonitrile), run in either an isocratic or gradient mode. chemmethod.comjchr.org Detection is commonly performed using a UV-Visible detector at a wavelength where the analyte exhibits maximum absorbance. chemmethod.com
The validation of the method involves assessing several key parameters, as detailed in the table below. chemmethod.comjchr.org
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants). | The peak for the main compound should be pure and well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. jchr.org | Correlation coefficient (r²) ≥ 0.999. jchr.org |
| Accuracy | The closeness of test results to the true value, often determined by recovery studies on spiked samples. chemmethod.com | Percent recovery typically between 98.0% and 102.0%. jchr.org |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate (inter-day) levels. jchr.org | Relative Standard Deviation (RSD) ≤ 2.0%. chemmethod.comjchr.org |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Typically determined based on a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition). jchr.org | System suitability parameters should remain within acceptable limits. |
Utility as a Building Block in Complex Chemical Synthesis
The molecular architecture of this compound, featuring a conformationally rigid oxane ring and two distinct, orthogonally reactive functional groups (a carboxylic acid and an aryl bromide), makes it a valuable building block in medicinal chemistry and organic synthesis.
Scaffold Diversification for Exploring Chemical Space
Scaffold diversification is a key strategy in drug discovery, allowing for the systematic exploration of chemical space around a core molecular structure to identify compounds with improved activity, selectivity, or pharmacokinetic properties. The structure of this compound is well-suited for this purpose.
Carboxylic Acid Functionalization: The carboxylic acid moiety serves as a versatile handle for derivatization. It can be readily converted into amides, esters, or other functional groups through standard coupling reactions. For instance, it can be used as a feedstock for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which are important motifs in medicinal chemistry. nih.gov This allows for the introduction of a wide variety of substituents (R1 in the scheme below) to probe interactions with biological targets.
Aryl Bromide Functionalization: The 2-bromophenyl group provides a site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com This enables the introduction of a diverse array of aryl, heteroaryl, or alkyl groups (R2 in the scheme below), significantly expanding the accessible chemical space.
The combination of these two reactive sites allows for a modular approach to library synthesis, where different building blocks can be systematically combined to generate a large number of unique analogues from a single, common core.
Application in the Construction of Investigational Compound Libraries
The utility of this compound in scaffold diversification extends directly to its application in constructing investigational compound libraries for high-throughput screening. By employing parallel synthesis techniques, chemists can rapidly generate collections of related compounds based on the central oxane scaffold.
For example, a library can be constructed by first reacting the carboxylic acid with a panel of diverse amines to create a set of amides. Subsequently, each of these amides can be subjected to a Suzuki-Miyaura cross-coupling reaction with a panel of different boronic acids. This combinatorial approach allows for the exponential growth of the compound library from a limited set of starting materials. The 1,4-benzodiazepine (B1214927) (BDZ) scaffold, for example, is of particular interest in drug design and can be accessed through multicomponent reactions. nih.gov
The table below illustrates a hypothetical matrix for such a combinatorial library, demonstrating how a small number of reactants can generate a larger library of distinct products for biological screening.
| Scaffold | Amine (R1-NH2) | Boronic Acid (R2-B(OH)2) | Final Compound Structure |
|---|---|---|---|
| This compound | Aniline | Phenylboronic acid | Oxane-CONHR1-ArylR2 |
| Aniline | 4-Methylphenylboronic acid | Oxane-CONHR1-ArylR2 | |
| Benzylamine | Phenylboronic acid | Oxane-CONHR1-ArylR2 | |
| Benzylamine | 4-Methylphenylboronic acid | Oxane-CONHR1-ArylR2 |
Structure-Reactivity Relationship Studies through Chemical Modifications
Understanding the relationship between the structure of this compound and its chemical reactivity is fundamental to its effective use as a synthetic building block. The key structural features influencing its reactivity are the oxane ring, the carboxylic acid group, and the ortho-substituted bromophenyl moiety.
Oxane Ring: The six-membered tetrahydropyran (B127337) (oxane) ring provides a conformationally rigid and chemically stable core. Unlike the highly strained four-membered oxetane (B1205548) ring, which can be prone to ring-opening reactions and isomerization, the oxane ring is generally stable under a wide range of reaction conditions. nih.govacs.orgacs.org This stability ensures that the scaffold remains intact during subsequent chemical transformations of the carboxylic acid or aryl bromide groups. The rigidity of the ring also helps to pre-organize the appended functional groups in a defined three-dimensional space, which can be advantageous for binding to biological targets.
Carboxylic Acid Group: The carboxylic acid is an electron-withdrawing group and can undergo a variety of standard transformations, including esterification and amidation. Its acidity and reactivity are influenced by the electronic nature of the rest of the molecule.
2-Bromophenyl Group: The bromine atom at the ortho position of the phenyl ring has a significant impact on reactivity due to both electronic and steric effects.
Electronic Effects: As a halogen, bromine is an electron-withdrawing group via induction, which can increase the acidity of the carboxylic acid.
Steric Effects: The ortho-bromo substituent can sterically hinder reactions at the adjacent carboxylic acid group. This steric bulk may also influence the preferred conformation of the phenyl ring relative to the oxane core.
Reactivity in Cross-Coupling: The C-Br bond is a key site for palladium-catalyzed cross-coupling reactions. The reactivity in such reactions can be influenced by the ortho-substituent, which may affect the rate of oxidative addition to the palladium(0) catalyst.
Exploration of its Role in Material Science or Polymer Chemistry (as a monomer or modifying agent)
While extensive, dedicated research on the specific applications of this compound in material science and polymer chemistry is not widely published, its chemical structure suggests several potential and promising roles as both a monomer and a modifying agent. The molecule combines three key chemical features—a carboxylic acid group, a bromophenyl ring, and an oxane ring—each contributing unique properties to a potential polymer matrix.
Potential as a Monomer for Polymer Synthesis
The carboxylic acid functionality is a primary reactive site for polymerization. This allows this compound to be incorporated into polymer chains through several classic polymerization reactions:
Polyesterification: The carboxylic acid can react with diols or polyols to form polyesters. The bulky oxane and bromophenyl groups would be pendant to the polymer backbone, influencing the polymer's physical and thermal properties. The incorporation of this monomer would likely increase the glass transition temperature (Tg) due to the rigidity of the rings, and the bromine atom would enhance the refractive index of the resulting polyester (B1180765).
Polyamidation: In reaction with diamines, it can form polyamides. Similar to polyesters, the resulting polymer would have bulky side groups that could disrupt chain packing, potentially leading to amorphous materials with high thermal stability.
The presence of the bromine atom on the phenyl ring also opens up possibilities for post-polymerization modification. For instance, it could serve as a reactive site for cross-coupling reactions, allowing for the grafting of other polymer chains or the formation of cross-linked networks.
Use as a Modifying Agent
Beyond serving as a primary monomer, this compound could be employed as a modifying agent to impart specific properties to existing polymers.
Surface Modification: The carboxylic acid group can be used to anchor the molecule onto surfaces of various substrates (e.g., metal oxides, cellulose) to alter their surface properties, such as hydrophobicity and chemical reactivity.
Polymer Additive: When blended with other polymers, it could act as a plasticizer or a compatibilizer, depending on the specific polymer system. The bromophenyl group is known to contribute to flame retardancy, a critical property in many advanced materials. Therefore, incorporating this compound into a polymer matrix could enhance its fire-resistant characteristics.
Hypothetical Impact on Polymer Properties
To illustrate the potential effects of incorporating this compound as a co-monomer, the following table presents hypothetical data for a polyester synthesized with and without this monomer. The data is based on established principles of polymer chemistry, where the introduction of bulky, halogenated side groups typically influences thermal stability, refractive index, and flame retardancy.
| Property | Standard Polyester (e.g., PET) | Modified Polyester with 10% this compound |
| Glass Transition Temp (Tg) | ~ 75 °C | Expected to be > 90 °C |
| Refractive Index | ~ 1.57 | Expected to be > 1.60 |
| Limiting Oxygen Index (%) | ~ 21 | Expected to be > 25 |
| Water Absorption (%) | ~ 0.4 | Expected to be < 0.3 |
This table is illustrative and based on theoretical effects. Actual values would need to be determined experimentally.
Future Research Directions and Emerging Trends
Novel Catalytic Systems for Enhanced Synthesis and Functionalization
The development of more efficient and selective catalytic systems is a cornerstone of modern organic synthesis. For 4-(2-bromophenyl)oxane-4-carboxylic acid, future research will likely focus on novel catalysts that can improve the existing synthetic routes or enable entirely new transformations.
Earth-Abundant Metal Catalysis: While precious metals like palladium are effective for cross-coupling reactions involving the aryl bromide moiety, there is a growing emphasis on developing catalysts based on more abundant and less toxic metals such as copper, iron, and nickel. sciencedaily.com These catalysts could offer more sustainable and cost-effective methods for derivatization.
Bio-inspired and Organocatalysis: Inspired by enzymatic processes, researchers are developing small organic molecules and bio-inspired metal complexes that can catalyze reactions with high chemo-, regio-, and stereoselectivity. researchgate.net Such catalysts could be employed in the asymmetric synthesis of chiral derivatives of this compound, which is of significant interest for pharmaceutical applications.
Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel, known as dual catalysis, can enable transformations that are not possible with a single catalyst. For instance, the merger of photoredox catalysis with transition metal catalysis has proven to be a powerful tool for the formation of C-C and C-heteroatom bonds. nih.gov
| Catalyst Type | Potential Application for this compound | Anticipated Advantages |
| Earth-Abundant Metal Catalysts (e.g., Cu, Fe, Ni) | Cross-coupling reactions at the bromophenyl group. | Lower cost, reduced toxicity, and increased sustainability. |
| Organocatalysts | Asymmetric synthesis of chiral derivatives. | Metal-free conditions, high enantioselectivity. |
| Dual Catalytic Systems | Novel functionalizations of the oxane ring or aryl bromide. | Access to new reaction pathways and molecular complexity. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow and automated platforms. These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen reaction conditions.
Continuous Flow Synthesis: Performing the synthesis of this compound in a continuous flow reactor can allow for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgdurham.ac.uk This can lead to higher yields, improved purity, and safer handling of reactive intermediates. The use of tube-in-tube reactors can facilitate gas-liquid reactions, for instance, if CO2 is used as a carboxylating agent in a synthetic step. vapourtec.com
Automated Synthesis Platforms: Automated systems can perform multi-step syntheses with minimal human intervention. sigmaaldrich.comnih.gov This is particularly valuable for the synthesis of libraries of derivatives of this compound for high-throughput screening in drug discovery. nih.gov These platforms can integrate reaction execution, work-up, and purification, significantly accelerating the research and development cycle. researchgate.net
Applications of Photoredox Catalysis and Electrochemistry in its Derivatization
Photoredox catalysis and electrochemistry are emerging as powerful and sustainable tools for organic synthesis, offering unique reactivity profiles under mild conditions.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis can be used to generate reactive radical intermediates from the aryl bromide moiety of this compound. acs.org These radicals can then participate in a variety of bond-forming reactions, enabling the introduction of diverse functional groups. figshare.commdpi.com This approach avoids the need for high temperatures and stoichiometric reagents often required in traditional cross-coupling reactions.
Electrochemistry: Electrochemical methods provide a reagent-free way to perform redox reactions by directly using electrons as the "reagent". rsc.org This can be applied to the functionalization of C-H bonds, offering a direct way to modify the oxane ring or the phenyl group. tandfonline.comnih.gov Electrochemical methods can also be used for C-N bond formation, providing a route to novel nitrogen-containing derivatives. rsc.org
| Technique | Potential Transformation on this compound | Key Advantages |
| Photoredox Catalysis | C-C and C-heteroatom bond formation at the aryl bromide position. | Mild reaction conditions, high functional group tolerance. |
| Electrochemistry | C-H functionalization of the oxane or phenyl ring; C-N bond formation. | Reagent-free redox control, sustainable. |
Development of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. The development of advanced in-situ spectroscopic techniques is crucial for optimizing the synthesis and derivatization of this compound.
In-Situ FTIR and Raman Spectroscopy: These techniques can provide real-time information about the concentration of reactants, products, and intermediates during a reaction. mt.comspectroscopyonline.comacs.org This allows for precise determination of reaction endpoints and the identification of potential side reactions.
In-Situ NMR Spectroscopy: By integrating an NMR flow cell into a reaction setup, it is possible to monitor the progress of a reaction in real-time with detailed structural information. rsc.org This is particularly useful for complex reaction mixtures where multiple isomers or byproducts may be formed.
Coupling with Flow Reactors: The combination of in-situ spectroscopy with continuous flow reactors offers a powerful platform for reaction optimization and process control. rsc.org This allows for rapid screening of reaction parameters and the development of robust and efficient synthetic processes.
Synergistic Combination of Experimental and Computational Approaches for Predictive Chemistry
The integration of computational chemistry with experimental work is revolutionizing the way chemical research is conducted. This synergy allows for a deeper understanding of reaction mechanisms and the ability to predict the outcome of reactions before they are even run in the lab.
Reaction Mechanism Elucidation: Quantum chemical calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. scielo.brnih.gov This information is invaluable for understanding the factors that control the reactivity and selectivity of reactions involving this compound.
Predictive Modeling: Machine learning and other data-driven approaches can be used to build models that predict the outcome of reactions based on the structure of the reactants and the reaction conditions. acs.orgrjptonline.org These models can be trained on existing experimental data to guide the design of new experiments and accelerate the discovery of new reactions and derivatives. researchgate.netrsc.org
Catalyst and Ligand Design: Computational methods can be used to design new catalysts and ligands with improved activity and selectivity for specific transformations of this compound. acs.org This in-silico design process can significantly reduce the amount of experimental effort required to develop new catalytic systems. nih.gov
The future of research on this compound will undoubtedly be shaped by the continued development and application of these emerging trends. By embracing these innovative approaches, scientists will be able to synthesize and functionalize this important molecule with greater efficiency, precision, and sustainability, paving the way for new discoveries in a wide range of scientific disciplines.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Bromophenyl)oxane-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation followed by cyclization. For example, maleic anhydride can react with 2-bromophenyl derivatives under acidic conditions to form the oxane ring. A second route involves condensation of 2-bromobenzaldehyde with aminopyridine derivatives , followed by cyclization using catalysts like Pd or Cu in solvents such as DMF or toluene. Yields are optimized at 60–80°C with stirring for 12–24 hours .
Q. Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Acylation | AlCl₃ | Dichloromethane | 0–25°C | 2–4 h | 70–85% |
| Cyclization | Pd(OAc)₂, CuI | DMF | 60–80°C | 12–24 h | 65–75% |
Q. How is this compound characterized structurally?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the oxane ring and bromophenyl substitution. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₂H₁₃BrO₃). X-ray crystallography resolves stereochemistry, while HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>98%). Compare with analogs like 4-(4-fluorophenyl)oxane-4-carboxylic acid for benchmarking .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : The compound is highly soluble in polar organic solvents (methanol, ethanol, ethyl acetate) but has limited water solubility (<1 mg/mL at 25°C). Solubility in DMSO exceeds 50 mg/mL, making it suitable for biological assays. Pre-saturate buffers with the compound for aqueous experiments to avoid precipitation .
Advanced Research Questions
Q. How does the bromophenyl substituent influence reaction mechanisms in catalytic cross-coupling?
- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings by acting as a leaving group. Pd-catalyzed reactions with aryl boronic acids proceed at 80–100°C in THF/water (3:1), yielding biaryl derivatives. Kinetic studies show that electron-withdrawing effects of Br enhance oxidative addition rates but slow reductive elimination. Compare with chloro or iodo analogs to assess halogen-dependent reactivity .
Q. What strategies improve enantiomeric purity during synthesis?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (R)-1-phenylethylamine) separates R/S enantiomers. Alternatively, asymmetric catalysis with chiral ligands (BINAP or Josiphos) during cyclization achieves >90% enantiomeric excess (ee). Monitor ee using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
Q. How can computational modeling predict bioactivity against enzyme targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level) against targets like COX-2 or kinases. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements). For example, the oxane ring’s rigidity may enhance binding to hydrophobic enzyme pockets .
Q. What experimental designs resolve contradictions in reported biological activities?
- Methodological Answer : If antimicrobial studies show conflicting MIC values, control for:
- Bacterial strain variability : Test against standardized panels (e.g., ATCC strains).
- Compound stability : Assess degradation in culture media via LC-MS.
- Synergistic effects : Combine with known antibiotics (e.g., β-lactams) to check potentiation.
Replicate under anaerobic vs. aerobic conditions to identify oxygen-sensitive mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
